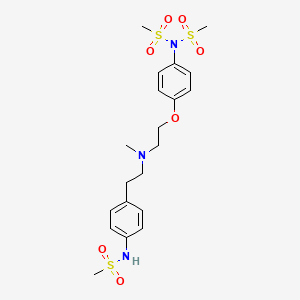

N-Methylsulfonyl Dofetilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methylsulfonyl Dofetilide: is a derivative of dofetilide, a class III antiarrhythmic agent used primarily for the treatment of atrial fibrillation and atrial flutter . This compound is characterized by its ability to selectively block the rapid component of the delayed rectifier outward potassium current (I_Kr), which increases the refractory period of atrial tissue .

Preparation Methods

The synthesis of N-Methylsulfonyl Dofetilide involves several key steps:

Starting Materials: The process begins with p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl.

Methylation Reaction: These starting materials undergo a methylation reaction to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine.

Reduction and Methylsulfonylation: The intermediate product is then subjected to conventional reduction and methylsulfonylation reactions to yield the final compound.

Chemical Reactions Analysis

N-Methylsulfonyl Dofetilide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions . The major products formed from these reactions are typically sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

N-Methylsulfonyl Dofetilide has several applications in scientific research:

Mechanism of Action

N-Methylsulfonyl Dofetilide exerts its effects by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (I_Kr) . This blockade prolongs the action potential duration and increases the refractory period in atrial and ventricular tissues . The molecular targets involved are the potassium channels, specifically the I_Kr channels .

Comparison with Similar Compounds

N-Methylsulfonyl Dofetilide is unique compared to other similar compounds due to its selective blockade of the I_Kr current without affecting other potassium currents like I_Ks and I_K1 . Similar compounds include:

Amiodarone: Another class III antiarrhythmic agent, but with broader effects on multiple ion channels and higher toxicity.

Sotalol: A non-selective beta-blocker with additional class III antiarrhythmic properties.

Ibutilide: Similar to dofetilide but used primarily for acute conversion of atrial fibrillation.

This compound’s specificity for I_Kr channels makes it a valuable tool for studying the electrophysiological properties of cardiac tissues and developing targeted antiarrhythmic therapies .

Properties

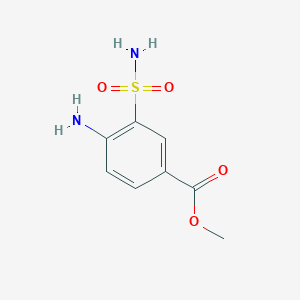

Molecular Formula |

C20H29N3O7S3 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H29N3O7S3/c1-22(14-13-17-5-7-18(8-6-17)21-31(2,24)25)15-16-30-20-11-9-19(10-12-20)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |

InChI Key |

FEVCOGAWNLFSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

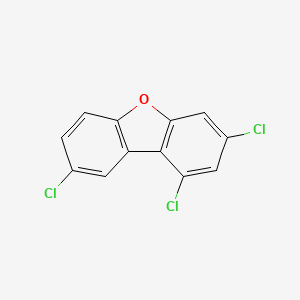

![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)